molecular formula C21H20ClN3O4S B12221904 N-[(3-Chloro-2-methylphenyl)methyl]-2-[[(5-methoxy-3-pyridinyl)amino]sulfonyl]benzamide

N-[(3-Chloro-2-methylphenyl)methyl]-2-[[(5-methoxy-3-pyridinyl)amino]sulfonyl]benzamide

Cat. No.: B12221904
M. Wt: 445.9 g/mol
InChI Key: VKLFHKFXCIIWSR-UHFFFAOYSA-N
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Description

N-[(3-Chloro-2-methylphenyl)methyl]-2-[[(5-methoxy-3-pyridinyl)amino]sulfonyl]benzamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a chlorinated phenyl group, a methoxy-substituted pyridine ring, and a sulfonyl-benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chloro-2-methylphenyl)methyl]-2-[[(5-methoxy-3-pyridinyl)amino]sulfonyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 3-Chloro-2-methylphenylmethylamine: This intermediate can be synthesized by the reduction of 3-chloro-2-methylbenzonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Sulfonylation: The amine group of 3-chloro-2-methylphenylmethylamine is then reacted with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide intermediate.

    Coupling with 5-Methoxy-3-pyridinylamine: The final step involves coupling the sulfonamide intermediate with 5-methoxy-3-pyridinylamine under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chloro-2-methylphenyl)methyl]-2-[[(5-methoxy-3-pyridinyl)amino]sulfonyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(3-Chloro-2-methylphenyl)methyl]-2-[[(5-methoxy-3-pyridinyl)amino]sulfonyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[(3-Chloro-2-methylphenyl)methyl]-2-[[(5-methoxy-3-pyridinyl)amino]sulfonyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonyl group is known to form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Chloro-2-methylphenyl)methyl]-2-[[(5-methoxy-3-pyridinyl)amino]sulfonyl]benzamide is unique due to its combination of a chlorinated phenyl group, a methoxy-substituted pyridine ring, and a sulfonyl-benzamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

N-[(3-Chloro-2-methylphenyl)methyl]-2-[[(5-methoxy-3-pyridinyl)amino]sulfonyl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemicals. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18ClN3O2S\text{C}_{17}\text{H}_{18}\text{ClN}_{3}\text{O}_{2}\text{S}

This structure features a chlorinated aromatic ring, a pyridine moiety, and a sulfonamide group, which are known to influence biological activity.

Antipsychotic Properties

Research indicates that benzamide derivatives exhibit significant neuroleptic activity. A related compound, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, demonstrated potent antipsychotic effects, being significantly more active than standard treatments like haloperidol . This suggests that the structural components of this compound may confer similar properties.

Antimicrobial Activity

Pyridine derivatives have been noted for their antimicrobial properties. For instance, compounds with pyridine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential . The incorporation of the methoxy group in the pyridine ring may enhance this activity.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. The presence of halogen atoms like chlorine has been associated with increased potency in various compounds . Similarly, modifications in the benzamide structure can lead to significant changes in neuroleptic and antimicrobial activities.

Functional Group Effect on Activity
ChlorineIncreases neuroleptic potency
MethoxyEnhances antimicrobial activity
SulfonamideContributes to overall biological effects

Neuroleptic Activity Study

In a study evaluating various benzamide derivatives for neuroleptic effects, it was found that modifications to the terminal nitrogen atom significantly influenced activity levels. The most active compound from this series exhibited a 408-fold increase in potency compared to metoclopramide . This underscores the potential for this compound to serve as a lead compound for developing new antipsychotic medications.

Antibacterial Evaluation

A recent evaluation of pyrrole-benzamide derivatives demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against bacterial pathogens . This highlights the potential for similar compounds, including this compound, to be explored as effective antibacterial agents.

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

N-[(3-chloro-2-methylphenyl)methyl]-2-[(5-methoxypyridin-3-yl)sulfamoyl]benzamide

InChI

InChI=1S/C21H20ClN3O4S/c1-14-15(6-5-8-19(14)22)11-24-21(26)18-7-3-4-9-20(18)30(27,28)25-16-10-17(29-2)13-23-12-16/h3-10,12-13,25H,11H2,1-2H3,(H,24,26)

InChI Key

VKLFHKFXCIIWSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)CNC(=O)C2=CC=CC=C2S(=O)(=O)NC3=CC(=CN=C3)OC

Origin of Product

United States

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